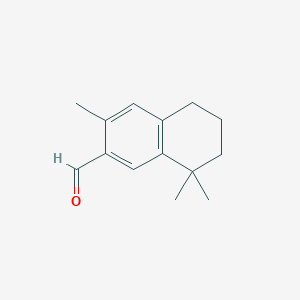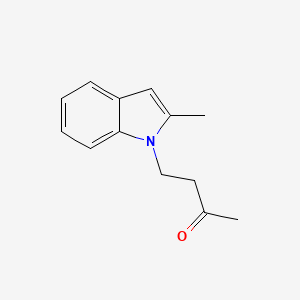
4-(2-Methyl-1H-indol-1-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1H-indol-1-yl)butan-2-one is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-indol-1-yl)butan-2-one typically involves the reaction of 2-methylindole with butan-2-one under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . This method can be adapted to synthesize the target compound by using 2-methylindole and butan-2-one as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
化学反应分析
Types of Reactions
4-(2-Methyl-1H-indol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ketone group is reduced to a hydroxyl group.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
科学研究应用
4-(2-Methyl-1H-indol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methyl-1H-indol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved .
相似化合物的比较
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: A closely related compound with similar structural features but different substitution patterns.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Indole-3-butyric acid: Another indole derivative used as a plant growth regulator.
Uniqueness
4-(2-Methyl-1H-indol-1-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the indole ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-(2-methylindol-1-yl)butan-2-one |
InChI |
InChI=1S/C13H15NO/c1-10-9-12-5-3-4-6-13(12)14(10)8-7-11(2)15/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
UTOGVQQUNONHCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





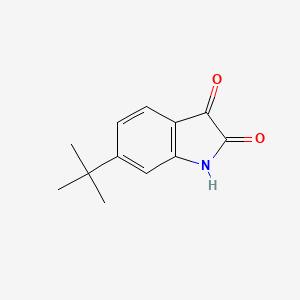
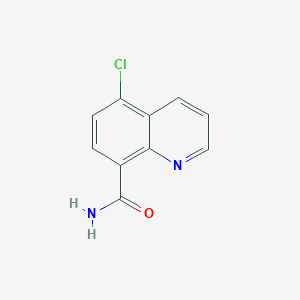
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


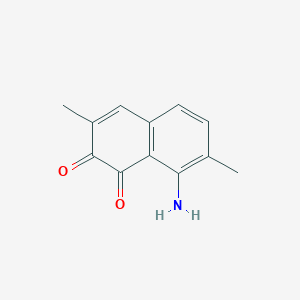
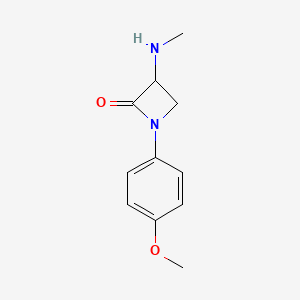
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)

